![molecular formula C10H10ClF B3043910 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene CAS No. 951888-17-8](/img/structure/B3043910.png)
3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene
Overview
Description
“3-Chloro-4-fluorophenyl” is a chemical compound that is used in the synthesis of various pharmaceuticals . It’s a component of several drugs, including gefitinib , a tyrosine kinase inhibitor used in cancer treatment .
Synthesis Analysis
The synthesis of compounds incorporating the “3-Chloro-4-fluorophenyl” motif has been reported in the literature . For instance, new 3-chloro-4-fluorophenyl-based benzamide compounds have been synthesized and shown to have significant inhibitory activity .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-fluorophenyl” compounds has been studied using techniques such as single crystal XRD and DFT . The stability of these molecules arises from hyper-conjugative interaction and charge delocalization .
Chemical Reactions Analysis
The “3-Chloro-4-fluorophenyl” motif has been leveraged to identify inhibitors of certain enzymes . The new 3-chloro-4-fluorophenyl-based benzamide compounds showed a light improvement in potency with respect to previous reports for active 4-fluorophenyl-based analogues .
Physical And Chemical Properties Analysis
“3-Chloro-4-fluorophenyl” compounds are typically solid at room temperature . They are combustible and can cause skin and eye irritation .
Scientific Research Applications
Molecular Structure and Conformation
- Molecular Structure and Conformation Analysis : A study on 2-Chloro-3-fluoro-1-propene, closely related to the chemical , found that it exists in equilibrium between a syn and a gauche conformation, with syn being the most stable. This study provides insights into the structural and conformational aspects of similar compounds (Samdal, Seip, & Torgrimsen, 1977).
Synthesis and Spectral Analysis
- Synthesis and Quantum Chemical Studies : Research on 7-chloro-9-(2'-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, a compound structurally similar to 3-(3-Chloro-4-fluorophenyl)-2-methyl-1-propene, demonstrated the synthesis process and spectral analysis. This provides an understanding of the synthesis and chemical properties of related compounds (Satheeshkumar et al., 2017).
Crystal Growth and Characterization
- Crystal Growth and Theoretical Studies : A study on 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one highlights the process of crystal growth and characterization, offering insights into the crystalline properties of similar chemicals (Meenatchi et al., 2015).
Polymerization Research
- Cationic Polymerization Studies : Research on the polymerization of 3-chloro-2-methyl-1-propene, a structurally similar compound, provides valuable information on the polymerization behavior and potential applications in polymer science (Marek et al., 1986).
Atmospheric Reactions and Environmental Impact
- Atmospheric Reaction Mechanism : A comprehensive quantum chemical study on the reaction of 3-chloro-2-methyl-1-propene with OH radicals in the atmosphere provides insights into the environmental impact and atmospheric behavior of similar compounds (Bhuvaneswari & Senthilkumar, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as gefitinib , have been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib, a compound with a similar structure, is known to inhibit egfr tyrosine kinase by binding to the adenosine triphosphate (atp)-binding site of the enzyme . This interaction inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR .
Biochemical Pathways
Compounds with similar structures have been found to inhibit tyrosinase, a binuclear copper-containing protein expressed in various species . Tyrosinase is implicated in melanin production in various organisms . Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of egfr tyrosine kinase by similar compounds can lead to the suppression of the growth of cancer cells that overexpress egfr .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-fluoro-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAWBMSJFZUJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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